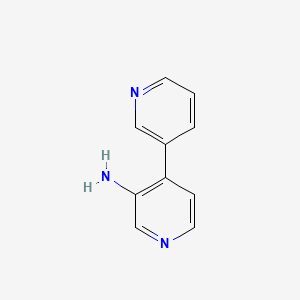
4-(Pyridin-3-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-3-yl)pyridin-3-amine is a heterocyclic organic compound that features two pyridine rings connected by an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)pyridin-3-amine typically involves the coupling of two pyridine derivatives. One common method is the reaction of 3-bromopyridine with 3-aminopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature range of 80-120°C for several hours to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques to ensure high purity for subsequent applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyridin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced amine derivatives
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
4-(Pyridin-3-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique electronic properties
Mécanisme D'action
The mechanism of action of 4-(Pyridin-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation. The pathways involved often include signal transduction cascades that regulate cellular processes like apoptosis and cell cycle progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-3-yl)pyrimidin-4-amine: This compound is structurally similar but contains a pyrimidine ring instead of a second pyridine ring.
1H-Pyrazolo[3,4-b]pyridines: These compounds feature a fused pyrazole and pyridine ring system and are known for their diverse biological activities, including anticancer properties.
Uniqueness
4-(Pyridin-3-yl)pyridin-3-amine is unique due to its dual pyridine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug discovery and materials science, offering opportunities for the development of novel compounds with enhanced biological and physical properties.
Propriétés
Formule moléculaire |
C10H9N3 |
|---|---|
Poids moléculaire |
171.20 g/mol |
Nom IUPAC |
4-pyridin-3-ylpyridin-3-amine |
InChI |
InChI=1S/C10H9N3/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8/h1-7H,11H2 |
Clé InChI |
YMXWLIXQRVSQBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



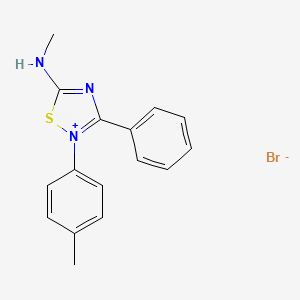
![rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis](/img/structure/B12311644.png)
![3-[(3-Chlorophenyl)methyl]oxolan-3-amine](/img/structure/B12311648.png)
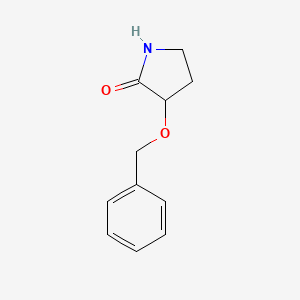
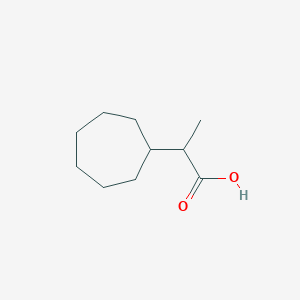
![2-[2-Hydroxy-5-[3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)ethanone](/img/structure/B12311659.png)

![rac-(3aR,6aR)-6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B12311677.png)
![(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12311679.png)


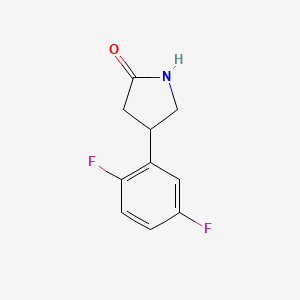
![7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide](/img/structure/B12311712.png)
